molecular formula C15H17N3O4S2 B2676757 6-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 2034459-70-4

6-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2676757
CAS No.: 2034459-70-4
M. Wt: 367.44
InChI Key: OKWFLHZFRPPRRL-UHFFFAOYSA-N
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Description

6-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-2-methylpyridazin-3(2H)-one is a synthetic heterocyclic compound with the molecular formula C13H15N3O3S2 . This reagent features a complex structure incorporating a 1,4-thiazepane ring with a dioxide (sulfone) group, a thiophene moiety, and a 2-methylpyridazin-3-one group connected through a carbonyl linkage. The integration of these distinct pharmacophores makes it a molecule of significant interest in medicinal chemistry and drug discovery research. The presence of both sulfur-containing heterocycles and a pyridazinone ring suggests potential for diverse biological interactions, though its specific mechanism of action and research applications are not yet fully characterized or published. As with all compounds of this nature, it is intended for use as a standard or building block in non-human research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c1-17-14(19)5-4-11(16-17)15(20)18-7-6-13(12-3-2-9-23-12)24(21,22)10-8-18/h2-5,9,13H,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWFLHZFRPPRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Modifications

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pyridazin-3(2H)-one 2-methyl, 6-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl) ~395.45 (estimated)
4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one Pyrrolidin-2-one 1-(4-fluorophenyl), 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl) ~438.50 (estimated)
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones Pyridazin-3(2H)-one 5-Cl, 6-Ph, 2-R (variable alkyl/aryl groups) 220–300 (range)

Key Observations :

  • The 4-fluorophenyl group increases lipophilicity compared to the target compound’s methyl group, which may affect blood-brain barrier penetration .
  • 5-Chloro-6-phenylpyridazinones () share the pyridazinone core but lack the thiazepane-sulfone moiety. Substituents at position 2 (e.g., methyl vs. bulkier groups) influence steric hindrance and electronic effects, impacting receptor binding .

Thiophene-Containing Derivatives

Compound Name Thiophene Position Additional Functional Groups Biological Relevance (Inferred)
Target Compound 7-position of thiazepane Sulfone, pyridazinone Potential CNS or enzyme modulation
Rotigotine Hydrochloride 2-(thiophen-2-yl)ethyl Tetrahydronaphthalenamine, sulfonate Dopamine agonist (Parkinson’s therapy)
4-(3,4-Dimethoxyphenyl)-6-(thiophen-2-yl)-2-thioxotetrahydropyrimidin-5(6H)-one 6-position of pyrimidinone Thioxo, dimethoxyphenyl Antimicrobial or anticancer activity (unconfirmed)

Key Observations :

  • Rotigotine () demonstrates that thiophene moieties paired with amine-containing scaffolds are effective in CNS-targeting drugs. However, the target compound’s pyridazinone-thiazepane system may offer distinct selectivity profiles compared to Rotigotine’s tetrahydronaphthalenamine backbone .
  • The pyrimidinone-thiophene derivative () highlights the versatility of thiophene in enhancing π-π stacking or hydrophobic interactions, though its biological activity remains speculative without direct data .

Physicochemical and Spectroscopic Comparisons

Functional Group Analysis

  • This is critical for oral bioavailability .
  • Carbonyl Stretches: IR data for the pyrimidinone-thiophene compound () shows a C=O stretch at 1706 cm⁻¹, whereas the target compound’s pyridazinone carbonyl is expected near 1680–1720 cm⁻¹, depending on conjugation effects .

Substituent Effects on Bioactivity

  • Methyl vs. Halogen Substituents: The 2-methyl group in the target compound likely reduces metabolic oxidation compared to halogenated pyridazinones (e.g., 5-Cl in ), which may undergo dehalogenation in vivo .
  • Thiophene Placement : The 7-thiophen-2-yl group in the thiazepane ring may enhance binding to sulfur-interacting enzymes (e.g., cytochrome P450 isoforms) compared to thiophene-ethyl chains in Rotigotine .

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